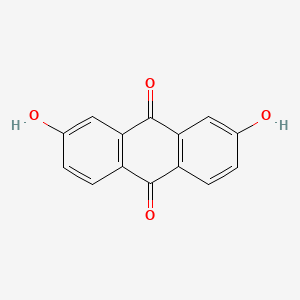

2,7-Dihydroxyanthracene-9,10-dione

Description

Contextualization of Anthraquinone (B42736) Chemistry in Academic Research

Anthraquinone, an aromatic organic compound with the formula C₁₄H₈O₂, serves as a foundational structure in a vast area of chemical research. wikipedia.org Its core, a three-ring system of anthracene (B1667546) with two ketone groups, is a privileged scaffold found in numerous natural products and synthetic molecules. wikipedia.orgnih.gov The academic interest in anthraquinones stems from their diverse applications, which include their historical and ongoing use as dyes and pigments. liberty.edu In contemporary research, anthraquinone derivatives are investigated for their potential in materials science, such as in the development of organic semiconductors, and for their electrochemical properties, which are relevant to energy storage technologies like redox flow batteries. rsc.org Furthermore, the unique electronic and structural properties of anthraquinones have made them a subject of interest in medicinal chemistry, with studies exploring their roles as antifungal, antiviral, and anti-inflammatory agents. nih.govliberty.edu The reactivity of the anthraquinone core allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with tailored properties. liberty.edu

Significance of Hydroxylated Anthraquinones in Scientific Inquiry

The introduction of hydroxyl (-OH) groups onto the anthraquinone framework gives rise to hydroxylated anthraquinones, a subclass of compounds with significantly altered and often enhanced properties. These hydroxyl groups can influence the molecule's electronic characteristics, solubility, and capacity for intermolecular interactions, such as hydrogen bonding. nih.gov This functionalization is of great scientific interest because it can modulate the redox potential of the anthraquinone core, a key parameter in its electrochemical applications. researchgate.net The position and number of hydroxyl substituents have a strong influence on these properties. researchgate.net In the realm of natural products, many biologically active anthraquinones are hydroxylated, and these compounds are often investigated for their therapeutic potential. nih.govmdpi.com The hydroxyl groups are crucial for the biological activity of many of these compounds, including their antioxidant properties.

Specific Academic Relevance of 2,7-Dihydroxyanthracene-9,10-dione Isomer

Among the various isomers of dihydroxyanthraquinone, this compound, also known as isoanthraflavic acid, holds specific academic relevance due to its unique structural arrangement and resulting properties. wikipedia.org Unlike isomers with hydroxyl groups on the same ring or adjacent to the carbonyls, the symmetrical placement of the -OH groups at the 2 and 7 positions in this isomer influences its molecular packing and intermolecular forces. This particular substitution pattern contributes to its distinct physicochemical characteristics, such as a high melting point.

Research into this compound explores its potential in several scientific domains. In chemistry, it serves as a precursor for synthesizing dyes and pigments. In materials science, it is investigated for use in organic semiconductors and optoelectronic devices. Furthermore, its ability to participate in redox reactions makes it a subject of study for its antioxidant properties.

Below is a table summarizing key spectroscopic data for this compound, which is crucial for its identification and characterization in research.

| Spectroscopic Data | Characteristic Features |

| Infrared (IR) Spectroscopy | - Carbonyl (C=O) stretch: 1670–1690 cm⁻¹ - Hydroxyl (-OH) stretch: 3200–3500 cm⁻¹ (broad, indicating hydrogen bonding) - Aromatic C-H bending: 750–850 cm⁻¹ |

| UV-Visible Spectroscopy | - Maximum absorption (λmax) around 433 nm in polar solvents, which can shift in alkaline media due to deprotonation. |

| ¹H NMR Spectroscopy | - Aromatic protons typically appear as multiplets in the δ 7.20–7.85 ppm range. - Hydroxyl protons show as downfield-shifted singlets around δ 11.98 ppm. |

This data is compiled from typical spectroscopic analyses of this compound and may vary slightly based on experimental conditions.

Overview of Research Trajectories for Dihydroxyanthracene-9,10-diones

The study of dihydroxyanthracene-9,10-diones is a dynamic area of research with several key trajectories. There are ten distinct isomers of dihydroxy-9,10-anthraquinone, each with unique properties based on the positioning of the two hydroxyl groups. wikipedia.org A significant research focus is the comparative study of these isomers, such as alizarin (B75676) (1,2-dihydroxy), quinizarin (B34044) (1,4-dihydroxy), anthraflavic acid (2,6-dihydroxy), and isoanthraflavic acid (2,7-dihydroxy), to understand how the substituent position impacts their chemical and physical behaviors. wikipedia.org

One major research avenue is in the field of materials science, particularly for energy storage applications. Dihydroxyanthraquinones are being investigated as potential electrode materials in batteries due to their reversible redox properties. ossila.com For instance, 2,6-dihydroxyanthraquinone (B191064) has been shown to reversibly intercalate protons, suggesting its potential use in proton batteries. ossila.com

Another significant trajectory is in medicinal chemistry and drug discovery. Various dihydroxyanthraquinone isomers are explored for their biological activities. nih.govarkat-usa.org Research in this area often involves synthesizing novel derivatives and evaluating their potential as therapeutic agents. arkat-usa.org The synthesis methods themselves are a subject of study, with researchers aiming to develop more efficient and environmentally friendly processes for producing these compounds. google.com

Furthermore, computational and theoretical studies, often using Density Functional Theory (DFT), are increasingly employed to predict the electrochemical properties and stability of various dihydroxyanthraquinone isomers. researchgate.net This theoretical screening helps to identify promising candidates for specific applications before undertaking time-consuming experimental synthesis and testing. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTIWMXQXBQJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060352 | |

| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-93-0 | |

| Record name | 2,7-Dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF9PL7VW3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2,7 Dihydroxyanthracene 9,10 Dione

Established Synthetic Routes to Dihydroxyanthracene-9,10-diones

The synthesis of dihydroxyanthracene-9,10-diones can be achieved through several established methodologies, each with its own set of advantages and limitations. These methods often involve the construction of the core anthraquinone (B42736) structure followed by the introduction or modification of hydroxyl groups.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis is a fundamental approach in organic chemistry that allows for the construction of complex molecules from simpler starting materials. youtube.comyoutube.com A classic and widely used method for synthesizing the anthraquinone core is the Friedel-Crafts acylation of benzene (B151609) or its derivatives with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org This reaction forms o-benzoylbenzoic acid, which can then be cyclized using a strong acid, such as sulfuric acid, to yield the anthraquinone skeleton. wikipedia.org

Once the basic anthraquinone structure is formed, various strategies can be employed to introduce hydroxyl groups. These can include:

Nitration followed by reduction and diazotization: Introducing nitro groups onto the anthraquinone ring, followed by reduction to amino groups, and subsequent conversion to hydroxyl groups via diazonium salts. youtube.com

Sulfonation followed by alkali fusion: Sulfonation of the anthraquinone ring and subsequent fusion with a strong base like sodium hydroxide (B78521) can introduce hydroxyl groups. The position of the hydroxyl group can be controlled by the reaction temperature during sulfonation. youtube.com

These multi-step sequences provide a versatile toolkit for accessing a wide range of substituted anthraquinones. youtube.comyoutube.com

Nucleophilic Substitution Reactions in Anthraquinone Synthesis

The anthraquinone scaffold is susceptible to nucleophilic substitution reactions, which can be a direct method for introducing hydroxyl groups. colab.ws In some instances, anthraquinone derivatives can undergo direct nucleophilic aromatic substitution (SNAr) under conditions that would be challenging for simpler benzene compounds. colab.ws This reactivity is enhanced by the electron-withdrawing nature of the carbonyl groups. colab.ws

The substitution of leaving groups such as halogens or sulfonate groups with hydroxide ions is a common strategy. For example, treating a halogenated anthraquinone with a strong base in a suitable solvent can lead to the formation of a dihydroxyanthraquinone. The efficiency and regioselectivity of these reactions are influenced by the nature of the substituents already present on the anthraquinone ring and the reaction conditions. Photochemical nucleophilic substitution has also been demonstrated for some methoxyanthraquinones. rsc.org

Oxidative Pathways for Anthraquinone Formation

Oxidative methods provide another important route to anthraquinones. The direct oxidation of anthracene (B1667546) using various oxidizing agents is a primary industrial method. youtube.comgoogle.com Common oxidants include chromic acid, prepared from sodium dichromate and sulfuric acid, or nitric acid. youtube.comgoogle.com The reaction is typically carried out in a solvent like glacial acetic acid. youtube.com A key challenge in this process is to control the reaction to avoid over-oxidation and the formation of byproducts.

A significant industrial application of oxidative pathways is the anthraquinone process (also known as the Riedl–Pfleiderer process) for the production of hydrogen peroxide. wikipedia.orgresearchgate.net In this cyclic process, a 2-alkyl-anthraquinone is hydrogenated to the corresponding hydroquinone (B1673460) (a 9,10-dihydroxyanthracene derivative). wikipedia.orgwikipedia.org This hydroquinone is then oxidized with air to regenerate the 2-alkyl-anthraquinone and produce hydrogen peroxide. wikipedia.orgwikipedia.org While the primary goal is hydrogen peroxide production, this process demonstrates the reversible oxidation-reduction between anthraquinones and their dihydroxyanthracene forms. wikipedia.orgresearchgate.net

Synthesis of 2,7-Dihydroxyanthracene-9,10-dione Precursors and Intermediates

The synthesis of this compound, also known as isoanthraflavic acid, relies on the careful selection and manipulation of precursors and intermediates to ensure the correct regiochemistry of the hydroxyl groups. A common strategy involves the sulfonation of anthraquinone. By controlling the reaction conditions, such as temperature and the presence of catalysts like mercury, it is possible to influence the position of sulfonation.

Subsequent alkali fusion of the resulting disulfonic acid derivative with strong bases like sodium hydroxide or potassium hydroxide at high temperatures leads to the replacement of the sulfonic acid groups with hydroxyl groups, yielding the desired 2,7-dihydroxy isomer.

Another approach involves the use of starting materials that already contain substituents that can be converted to hydroxyl groups or that direct incoming groups to the desired positions. For instance, starting with a appropriately substituted phthalic anhydride and a benzene derivative in a Friedel-Crafts reaction can build the anthraquinone skeleton with functional groups already in place or in positions that facilitate their subsequent conversion to the 2,7-dihydroxy pattern.

Derivatization Strategies for Enhancing Research Applications

To explore and enhance its properties for various research applications, this compound can be chemically modified. Derivatization strategies often focus on introducing new functional groups or side chains to alter its solubility, electronic properties, or biological interactions.

Introduction of Aminoalkyl Side Chains

A significant derivatization strategy involves the introduction of aminoalkyl side chains to the anthraquinone core. nih.gov This modification can be achieved through various synthetic methods, including the Mannich reaction for anthraquinones that possess strongly activating substituents. colab.ws In this reaction, an active hydrogen on the anthraquinone ring reacts with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group. colab.ws

Alkylation of the hydroxyl groups with bifunctional reagents containing an amino group at one end and a reactive group (e.g., a halogen) at the other is another common approach. For instance, reacting this compound with an aminoalkyl halide under basic conditions can lead to the formation of ether linkages, attaching the aminoalkyl side chains to the anthraquinone core. The synthesis of new aminoanthraquinone derivatives is an active area of research. nih.govmdpi.com For example, studies have shown the synthesis of various aminoanthraquinone derivatives through nucleophilic substitution reactions. mdpi.com One study reported the synthesis of 2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione (B13134389) from 1,4-dihydroxyanthraquinone and butylamine. nih.govmdpi.com

The table below summarizes some examples of aminoalkylated anthraquinone derivatives and the synthetic methods used.

| Parent Anthraquinone | Reagents for Derivatization | Resulting Derivative | Synthetic Method | Reference |

|---|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | Butylamine (BuNH₂) | 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione | Nucleophilic Substitution | nih.govmdpi.com |

| Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) | Formaldehyde, Various Amines | 2-Aminoalkylated emodin derivatives | Mannich Reaction | colab.ws |

| Huprine Y | 9-Bromononanenitrile, followed by reduction and coupling | Hybrid molecules with a nonylamino linker | Alkylation and Amide Coupling | nih.gov |

Halogenation and Sulfur Substitution

The introduction of halogen and sulfur-containing functional groups onto the this compound scaffold is a key strategy for creating valuable intermediates. These derivatives serve as precursors for further functionalization, such as cross-coupling reactions.

Halogenation: The electrophilic halogenation of dihydroxyanthraquinones is a common method for introducing bromine or chlorine atoms onto the aromatic rings. The positions of substitution are directed by the existing hydroxyl groups. For dihydroxyanthraquinones, halogenation typically occurs at the available ortho and para positions relative to the hydroxyl groups. For instance, in related dihydroxyanthraquinone isomers, bromination can be achieved using reagents like bromine in acetic acid. The reactivity of the anthraquinone nucleus is generally lower than benzene due to the deactivating effect of the carbonyl groups, but the activating, ortho-para directing hydroxyl groups facilitate substitution. For 1,8-dihydroxyanthraquinone, substitution with halogens like chlorine or bromine can be performed in the presence of a catalyst such as iron(III) chloride. This suggests a similar approach could be applied to this compound to yield halogenated derivatives.

Sulfur Substitution (Sulfonation): Sulfonation introduces the sulfonic acid (-SO₃H) group, which significantly increases the water solubility of the anthraquinone dye. The sulfonation of dihydroxyanthraquinones is typically carried out using oleum (B3057394) (fuming sulfuric acid). google.com The reaction conditions, such as temperature and the concentration of sulfur trioxide in the oleum, are crucial for controlling the degree and position of sulfonation. For example, the sulfonation of 1,4-dihydroxyanthraquinone (quinizarin) with concentrated sulfuric acid at elevated temperatures (80–100°C) yields the 2-sulfonic acid derivative. Similarly, 1,2-dihydroxyanthraquinone (alizarin) can be sulfonated to produce 1,2-dihydroxyanthracene-9,10-dione-3-sulfonic acid. google.com It is often beneficial to conduct the reaction in the presence of an alkali-metal sulfate (B86663), which can promote the selective formation of specific isomers and facilitate the isolation of the product as its salt. google.com

| Transformation | Reagents & Conditions | Typical Position of Substitution (on related isomers) | Reference |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ in a solvent (e.g., acetic acid), often with a Lewis acid catalyst (e.g., FeCl₃). | Ortho/para to -OH groups | |

| Sulfonation | Oleum (H₂SO₄ + SO₃) or concentrated H₂SO₄, often with an alkali-metal sulfate, at elevated temperatures (e.g., 80-130°C). | Position 3 on alizarin (B75676); Position 2 on quinizarin (B34044) | google.comgoogle.com |

Ethynylation and Aryl Functionalization

The introduction of carbon-based substituents through ethynylation and aryl functionalization directly modifies the conjugated π-system of the anthraquinone core, significantly impacting its electronic and optical properties.

Aryl Functionalization: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids. This reaction is highly effective for the arylation of the anthraquinone nucleus. researchgate.net Typically, a halogenated anthraquinone derivative is reacted with a substituted or unsubstituted phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. researchgate.netnih.gov Even less reactive aryl chlorides, including chloroanthraquinones, have been shown to undergo facile Suzuki coupling. researchgate.netnih.gov This methodology allows for the synthesis of a wide array of 2,7-dihydroxy-diaryl-anthracene-9,10-diones, where the properties can be tuned by the choice of the arylboronic acid.

Ethynylation: The Sonogashira coupling reaction is the most common method for introducing ethynyl (B1212043) groups onto an aromatic ring. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While specific examples for this compound are not prevalent in literature, the methodology is broadly applicable to aryl halides. A bromo- or iodo-substituted this compound would be a suitable starting material for coupling with various terminal alkynes, enabling the synthesis of derivatives with extended π-conjugation.

| Reaction | Substrate | Reagents & Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halo-anthraquinone | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl-anthraquinone | researchgate.netnih.gov |

| Sonogashira Coupling | Halo-anthraquinone | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Ethynyl-anthraquinone | General Method |

Acetylation and Methylation Modifications

Modification of the hydroxyl groups through acetylation and methylation is a common strategy to alter the solubility, reactivity, and electronic properties of this compound.

Acetylation: The hydroxyl groups of dihydroxyanthraquinones can be readily converted to acetate (B1210297) esters through reaction with acetic anhydride, often in the presence of a base or acid catalyst. This transformation is useful for protecting the hydroxyl groups during subsequent reactions or for modifying the compound's properties. For example, 1,4-dihydroxyanthraquinone can be acylated to yield 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. mdpi.com The resulting acetate groups can be hydrolyzed back to hydroxyl groups under basic or acidic conditions.

Methylation: Methylation of the hydroxyl groups to form methoxy (B1213986) ethers is another important derivatization. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). Methylation of 1,4-dihydroxyanthraquinone is a key step in the synthesis of various derivatives. mdpi.com The reverse reaction, demethylation, can be accomplished by treating the methoxy-substituted anthraquinone with strong acids like sulfuric acid in acetic acid or with reagents like boron tribromide. google.com

Mechanistic Studies of Derivatization Reactions

The derivatization of this compound proceeds through well-established reaction mechanisms, primarily electrophilic aromatic substitution and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): Halogenation and sulfonation reactions on the anthraquinone ring are classic examples of EAS. The mechanism involves three key steps:

Generation of an Electrophile: A strong electrophile is generated from the reagents, often with the help of a catalyst. For example, in sulfonation, SO₃ in oleum acts as the electrophile. libretexts.org

Nucleophilic Attack and Formation of a Sigma Complex: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step. masterorganicchemistry.comlibretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.comyoutube.com

The hydroxyl groups at the 2- and 7-positions are activating and ortho-, para-directing, meaning they increase the electron density of the rings and direct incoming electrophiles to the 1, 3, 6, and 8 positions.

Nucleophilic Substitution: The synthesis of many derivatives involves nucleophilic substitution reactions. For instance, the amination of methoxy-substituted anthraquinones can proceed via a mechanism involving the formation of an aromatic carbocation. The methoxy group, activated by a catalyst, leaves, and the resulting carbocation is attacked by the amine nucleophile. mdpi.com The Suzuki-Miyaura coupling, while mechanistically complex, involves a catalytic cycle of oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. For anthraquinone derivatives, this includes the use of solvent-free conditions, microwave assistance, and eco-friendly catalysts.

Solvent-Free and Microwave-Assisted Synthesis: Traditional methods for synthesizing anthraquinones, such as the Friedel-Crafts reaction, often require harsh conditions and large quantities of hazardous solvents. Green alternatives aim to mitigate these issues. Solvent-free approaches, where the reaction is carried out with neat reactants or on a solid support, reduce waste and simplify purification. researchgate.netbeilstein-journals.org Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. tsijournals.comrasayanjournal.co.in For example, the condensation reactions to form anthraquinone dyes have been successfully performed in a domestic microwave oven without any solvent. rasayanjournal.co.in

Use of Solid Acid and Bio-Catalysts: The use of reusable solid acid catalysts instead of corrosive liquid acids like AlCl₃ in Friedel-Crafts reactions represents a significant green improvement. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. Furthermore, there is growing interest in using bio-catalysts. For instance, natural fruit juices containing citric acid have been used as effective and biodegradable catalysts for multicomponent reactions, offering a promising eco-friendly alternative for the synthesis of complex organic molecules. nih.gov While not yet specifically reported for this compound, these green methodologies offer a clear path toward more sustainable production of this and other important anthraquinone compounds.

Advanced Spectroscopic Characterization and Computational Studies of 2,7 Dihydroxyanthracene 9,10 Dione

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic analysis is fundamental to confirming the structural integrity and assessing the purity of 2,7-dihydroxyanthracene-9,10-dione. Each technique offers unique insights into the molecule's composition and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

For this compound, ¹H NMR spectra typically show multiplet signals for the aromatic protons in the range of δ 7.20–7.85 ppm. The hydroxyl protons appear as downfield-shifted singlets around δ 11.98 ppm.

In ¹³C NMR spectra, the carbonyl carbons (C9 and C10) are characteristically observed at δ 180–185 ppm. The aromatic carbons resonate in the region of δ 110–160 ppm. The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the dihydroxyanthraquinone core.

| NMR Data for this compound | |

| Technique | Chemical Shift (δ) in ppm |

| ¹H NMR (Aromatic Protons) | 7.20–7.85 (multiplet) |

| ¹H NMR (Hydroxyl Protons) | 11.98 (singlet) |

| ¹³C NMR (Carbonyl Carbons) | 180–185 |

| ¹³C NMR (Aromatic Carbons) | 110–160 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass Spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₄H₈O₄ and a molecular weight of approximately 240.21 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak is observed with high accuracy, often as the protonated molecule [M+H]⁺ at an m/z of approximately 241. This allows for unambiguous confirmation of the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule.

Key vibrational frequencies include:

A strong absorbance for the carbonyl (C=O) stretch, typically found between 1670 and 1690 cm⁻¹.

Broad bands in the region of 3200–3500 cm⁻¹, which are indicative of the hydroxyl (-OH) stretching vibrations and suggest intermolecular hydrogen bonding.

Peaks in the range of 750–850 cm⁻¹ corresponding to aromatic C-H bending.

| IR Spectral Data for this compound | |

| Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1670–1690 |

| Hydroxyl (-OH) Stretch | 3200–3500 |

| Aromatic C-H Bending | 750–850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The extended conjugation and the presence of electron-withdrawing carbonyl groups result in strong absorption in the visible range.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) predict a maximum absorption (λmax) at approximately 433 nm in polar solvents, which is attributed to π→π* transitions. The position of this absorption band can be influenced by the solvent polarity and pH. In alkaline media, deprotonation of the hydroxyl groups leads to a bathochromic (red) shift due to enhanced electron delocalization.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to investigate the photophysical properties of this compound, specifically its ability to emit light after absorbing it. The fluorescence properties, including the emission wavelength and quantum yield, are influenced by the molecular structure and the surrounding environment. While detailed fluorescence data for this specific isomer is not extensively reported in the provided search results, related anthracene (B1667546) derivatives are known to be fluorescent, and their emission characteristics are sensitive to substitutions on the anthracene core. rsc.orgmdpi.com The hydroxyl and ketone groups of this compound play a role in its electron transfer capabilities, which are relevant to its potential use in applications like photodynamic therapy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While single-crystal X-ray diffraction data for this compound itself is noted as being limited in some sources, crystallographic studies of closely related dihydroxyanthraquinone isomers, such as 1,8-dihydroxyanthracene-9,10-dione, have been reported. nih.gov

For a related compound, 1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione, a monoclinic crystal system with space group P2/c was determined. researchgate.net The unit cell parameters were found to be a = 8.637 Å, b = 11.234 Å, and c = 18.622 Å, with a cell volume of 1260.8 ų. researchgate.net Such data provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For 1,8-dihydroxyanthraquinone, intramolecular hydrogen bonds between the hydroxyl and carbonyl groups are a key feature, as are intermolecular stacking interactions. nih.gov

| Crystallographic Data for a Related Anthraquinone (B42736) Derivative | |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2/c researchgate.net |

| Unit Cell Parameters | a = 8.637 Å, b = 11.234 Å, c = 18.622 Å researchgate.net |

| Cell Volume | 1260.8 ų researchgate.net |

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry serves as a powerful tool for elucidating the intricate molecular properties of this compound. By employing a range of theoretical methods, researchers can gain deep insights into the molecule's electronic structure, conformational landscape, dynamic behavior, and intermolecular interactions, which are crucial for understanding its chemical and physical characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for anthraquinone derivatives, providing a favorable balance between computational cost and accuracy. mdpi.com Studies utilizing DFT, particularly with functionals like B3LYP and basis sets such as 6-31G* or 6-311G*, have successfully modeled the planar structures of hydroxyanthraquinones. researchgate.net These calculations are instrumental in understanding the electronic properties that govern the reactivity of this compound.

The substitution pattern of the hydroxyl groups significantly influences the electronic landscape. DFT calculations reveal how these substituents alter the net π-charge densities on the carbon atoms adjacent to the carbonyl groups, which in turn determines the molecule's binding properties. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. For many anthraquinones, the electron density in both HOMO and LUMO is located on the anthraquinone core and the substituents. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Global reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. nih.gov For instance, the chemical potential and electrophilicity index have been shown to have a direct relationship with the energy gap in some anthraquinone derivatives. nih.gov Furthermore, DFT can be used to calculate thermodynamic properties, such as the standard free energy of formation (ΔfG⊖), using isodesmic reactions. researchgate.net Van der Waals (vdW) dispersion-corrected DFT has also been employed to study the adsorption and interaction of anthraquinones on surfaces like graphene, where vdW forces contribute significantly to the binding energy. rsc.org

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.5 to -3.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~3.0 to 4.0 eV |

| Chemical Potential (μ) | Describes the escaping tendency of an electron from an equilibrium system. | ~ -4.5 to -5.0 eV |

| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge. | ~2.5 to 3.5 eV |

Semi-Empirical Molecular Orbital Methods (e.g., AM1, PM3, MNDO) for Conformational Analysis

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a computationally faster alternative to ab initio methods for exploring the conformational space of large molecules like this compound. mpg.dewikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Their efficiency makes them particularly suitable for initial geometry optimizations and conformational searches, identifying low-energy conformers that can then be subjected to more accurate DFT or ab initio calculations. nii.ac.jpnih.gov

In the study of anthraquinone dyes, semi-empirical methods have been used to optimize molecular geometries, which is a critical first step before predicting spectroscopic properties. nii.ac.jp The choice of method can influence the outcome; for example, comparisons between geometries optimized with AM1 and PM5 have shown differences in the resulting predicted absorption spectra. nii.ac.jp While generally less accurate than DFT, these methods provide valuable qualitative insights into the conformational preferences of the molecule. mpg.de They are particularly useful for screening large numbers of derivatives or for studying systems where higher-level theories are computationally prohibitive. nih.gov

| Method | Key Features | Typical Application for Anthraquinones |

|---|---|---|

| MNDO | One of the earliest NDDO-based methods. mpg.de | Initial exploration of molecular structure. |

| AM1 | Improved upon MNDO by modifying the core repulsion function to correct issues with hydrogen bonds. mpg.de | Geometry optimization and conformational analysis. nii.ac.jp |

| PM3 | A re-parameterization of the MNDO model, often providing better results for certain systems. mpg.de | Predicting heats of formation and optimizing geometries of dye molecules. nii.ac.jp |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents or host materials. whiterose.ac.uk This approach is invaluable for understanding how the molecule behaves in a realistic environment, rather than as an isolated entity in a vacuum. nih.gov

For anthraquinone derivatives, MD simulations have been used to study their alignment and orientational order when incorporated as guest dyes in liquid crystal hosts. whiterose.ac.uknih.gov These simulations can calculate order parameters that describe how well the dye molecules align within the host, which is crucial for applications in display technologies. whiterose.ac.uk Furthermore, Car-Parrinello Molecular Dynamics (CPMD) has been employed to investigate cooperative effects, such as proton transfer dynamics in double hydrogen-bridged systems of substituted anthraquinones. researchgate.net Such simulations offer insights into the dynamic nature of hydrogen bonds and their influence on the molecule's properties.

Hirshfeld Surface Analysis for Intermolecular Interactions in Co-crystals

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. nih.gov This analysis is particularly useful for understanding the packing forces in co-crystals containing anthraquinone derivatives. researchgate.net

O···H/H···O contacts: Representing hydrogen bonds (C–H···O) and other key polar interactions. nih.govresearchgate.net

C···H/H···C contacts: Indicating weaker van der Waals interactions. nih.gov

C···C contacts: Suggestive of π–π stacking interactions, which are common in aromatic systems. researchgate.netnih.gov

By quantifying these interactions, Hirshfeld surface analysis provides critical insights into the forces that stabilize the crystal structure of this compound and its co-crystals. researchgate.netrsc.org

| Contact Type | Contribution to Hirshfeld Surface (%) | Description of Interaction |

|---|---|---|

| H···H | 43.0% | Represents dispersion forces between hydrogen atoms. |

| O···H/H···O | 27.0% | Corresponds to hydrogen bonding and other polar interactions. |

| C···H/H···C | 13.8% | Indicates C-H···π interactions and van der Waals forces. |

| C···C | 12.4% | Suggests the presence of π-π stacking between aromatic rings. |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are extensively used to predict and interpret the spectroscopic features of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable tool for calculating electronic excitation spectra. researchgate.net It can accurately predict the maximum absorption wavelength (λmax) of the visible bands, which arise from π→π* electronic transitions from the HOMO to the LUMO. researchgate.netnih.gov Studies have shown that hybrid functionals like B3LYP, combined with a 6-31G(d,p) basis set and inclusion of solvent effects, can yield λmax values with a standard deviation of as little as 13 nm compared to experimental data. nih.gov

In addition to UV-Vis spectra, DFT calculations are used to predict vibrational spectra (infrared and Raman). Normal-mode analysis at the B3LYP/6-31G* level has been shown to produce harmonic vibrational frequencies that are in good agreement with experimental IR data for anthraquinones. researchgate.net This allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the characteristic C=O and O-H stretches. researchgate.net Other quantum methods, like Unrestricted DFT (UDFT), have been benchmarked against TD-DFT for predicting phosphorescence energies, demonstrating the versatility of these computational tools in characterizing different excited states. mdpi.com

Molecular Interaction Mechanisms and Biological Activities of 2,7 Dihydroxyanthracene 9,10 Dione

Interactions with Nucleic Acids and Their Structural Motifs

The interaction of 2,7-dihydroxyanthracene-9,10-dione, also known as isoanthraflavic acid, with nucleic acids is a key aspect of its biological activity. Its planar aromatic structure allows it to interact with the structural motifs of DNA, influencing its replication and transcription.

DNA Intercalation Mechanisms

This compound is recognized as a DNA intercalator. This mechanism involves the insertion of its planar anthraquinone (B42736) ring system between the base pairs of the DNA double helix. This intercalation disrupts the normal helical structure of DNA, which can, in turn, interfere with processes like DNA replication. The positioning of substituents on the anthracene-9,10-dione (anthraquinone) core is a critical determinant of the specific intercalation mode. For instance, derivatives substituted at the 1,5 and 2,6 positions have been suggested to bind to DNA via a "threading" mode, where the side chains pass through the DNA grooves. In contrast, 1,4 and 1,8 substituted derivatives are thought to engage in classical intercalation, with both side chains situated in the same groove. nih.gov

The large π-surface of the anthraquinone core facilitates π-π stacking interactions with the G-tetrads of G-quadruplex DNA, a non-canonical secondary structure found in regions such as telomeres and oncogene promoters. nih.gov

Binding Affinity and Thermodynamics of DNA Interactions

The binding affinity of this compound to DNA can be quantified using techniques like thermal denaturation (ΔTm analysis) and ethidium (B1194527) bromide displacement assays. These studies have indicated binding affinities in the range of Kₐ ~10⁴–10⁵ M⁻¹. The interaction is influenced by the number and position of hydroxyl groups on the anthraquinone ring, which affect both the drug-target interaction and cellular uptake. nih.gov

Thermodynamic analyses of the interaction between anthraquinone derivatives and DNA reveal that the binding process is often spontaneous and entropy-driven. researchgate.net This suggests that hydrophobic interactions play a significant role in the binding process. researchgate.net The presence of hydroxyl groups, as seen in this compound, can contribute to the binding affinity. nih.gov

Table 1: Comparative Binding Characteristics of Anthraquinone Derivatives

| Compound | Interaction with DNA | Key Findings |

| This compound | Intercalation | Binding affinity (Kₐ) is in the range of 10⁴–10⁵ M⁻¹. |

| 1,4-dihydroxy-9,10-anthraquinone (Quinizarin) | Intercalation | Shows a high binding constant to calf thymus DNA. researchgate.net |

| 1,4-dihydroxy-5,8-bis(((2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione (DHAQ) | Intercalation | Exhibits potent inhibition of DNA synthesis, correlated with its uptake by cells. nih.gov |

| 2,6-disubstituted amidoanthracene-9,10-diones | G-quadruplex stabilization | Stabilize G-quadruplex DNA in the promoter regions of oncogenes like c-MYC. nih.gov |

Stabilization of G-Quadruplex Structures

Derivatives of anthracene-9,10-dione have been shown to selectively stabilize G-quadruplex DNA structures. nih.gov These four-stranded structures are found in guanine-rich regions of the genome, such as telomeres and the promoter regions of oncogenes. nih.govnih.gov The stabilization of these structures can inhibit the activity of enzymes like telomerase, which is crucial for the maintenance of telomeres in a majority of cancer cells. nih.gov

Molecular modeling and experimental studies have demonstrated that the stacking of the anthraquinone moiety over the G-tetrads is responsible for the stabilization of the G-quadruplex structure. nih.gov Specifically, 2,6-disubstituted amidoanthracene-9,10-dione derivatives have been synthesized and shown to stabilize the G-quadruplex DNA formed in the promoter region of the c-MYC oncogene. nih.gov This stabilization is confirmed by techniques such as UV-vis spectroscopy, fluorescence measurements, circular dichroism, and thermal denaturation experiments. nih.gov

DNA Unwinding and Cross-linking Properties

The intercalation of this compound and its derivatives can lead to the unwinding of closed-circular DNA. researchgate.net This is a direct consequence of the insertion of the planar molecule between DNA base pairs, which locally disrupts the double helix. While there is extensive research on the DNA binding and intercalation of anthraquinones, specific details on the cross-linking properties of this compound itself are less explicitly detailed in the provided context. However, the broader class of anthraquinone derivatives has been studied for its ability to induce DNA damage, which can include cross-linking in some cases.

Sequence and Structure Selectivity in DNA Binding

The binding of anthraquinone derivatives to DNA is not random; it exhibits sequence and structure selectivity. For instance, some guanidine-containing anthracene-9,10-diones show a preference for GC-rich sequences. nih.gov Specifically, a derivative with hydroxyl groups on the anthraquinone chromophore, similar in core structure to this compound, preferentially interacts with sequences containing 5'-(A/T)CG sites. nih.gov

Furthermore, there is a clear structural selectivity for G-quadruplex DNA over duplex DNA. nih.gov This is particularly true for derivatives designed to interact with these non-canonical structures. nih.govnih.gov The ability of these compounds to selectively bind and stabilize G-quadruplexes in the promoter regions of oncogenes highlights their potential as targeted therapeutic agents. nih.gov

Interactions with Biomolecular Targets

The hydroxyl and ketone groups of this compound are also critical for its participation in redox reactions. This capability allows the compound to generate reactive oxygen species (ROS), which can induce cellular damage and cell death, a mechanism often exploited in photodynamic therapy.

Topoisomerase II Inhibition Mechanisms

This compound belongs to the anthraquinone class of compounds, many of which are recognized for their ability to interact with DNA topoisomerase II, a critical nuclear enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.govnih.gov The primary mechanism of inhibition for many anthraquinone derivatives involves their function as "topoisomerase poisons." These compounds stabilize the transient, covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. mdpi.com

The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs. embopress.org This insertion interferes with the enzyme's ability to religate the double-strand breaks it creates, effectively "poisoning" the enzyme and converting it into a DNA-damaging agent. nih.govembopress.org This stabilization of the cleavage complex leads to the accumulation of permanent DNA strand breaks, a cytotoxic event that can trigger downstream cellular responses like apoptosis. mdpi.com

The presence and position of hydroxyl groups on the anthraquinone scaffold are critical for this activity. Studies on related compounds have shown that hydroxyl groups can enhance the interaction with the enzyme-DNA complex. For instance, hydroquinone (B1673460) and its metabolite p-benzoquinone have been shown to cause a concentration-dependent inhibition of topoisomerase II. nih.gov Specifically, anthraquinone derivatives bearing hydroxyl groups are noted to promote the cleavage of DNA by topoisomerase II, whereas analogs lacking these groups may not exhibit the same effect. This suggests that the dihydroxy substitution pattern of this compound is a key structural feature for its potential as a topoisomerase II inhibitor.

Enzyme Inhibition Profiling (e.g., Telomerase, Pyruvate (B1213749) Kinase, MAOs)

Beyond topoisomerase II, the anthraquinone scaffold has been investigated for its inhibitory effects against a range of other enzymes, highlighting the broad biological activity of this class of compounds.

Telomerase: Telomerase is a reverse transcriptase that maintains telomere length, and its activity is strongly correlated with cell proliferation and immortalization in cancer cells. nih.gov Derivatives of 2,7-diamidoanthraquinone have been synthesized and identified as potent telomerase inhibitors. nih.gov The proposed mechanism involves the binding of the anthraquinone derivative to G-quadruplex structures, which can form in the guanine-rich sequences of telomeric DNA. nih.gov This binding stabilizes the G-quadruplex, thereby hindering the access of telomerase to the telomere end and inhibiting its function. nih.gov Structure-activity relationship studies have revealed that the side chains at the 2 and 7 positions of the anthraquinone core are crucial for this inhibitory activity. nih.gov

Pyruvate Kinase: Liver pyruvate kinase (PKL) is a key regulator of glycolysis. Anthraquinone derivatives have been identified as ADP-competitive inhibitors of PKL. nih.gov A structure-activity relationship study of numerous synthetic derivatives demonstrated that compounds with the anthraquinone core could achieve inhibitory concentrations in the nanomolar range. nih.gov This inhibition occurs at the ADP-binding site, suggesting that the anthraquinone structure can serve as a scaffold for designing specific inhibitors of this metabolic enzyme. nih.gov

Monoamine Oxidases (MAOs): MAOs are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov A study evaluating various tricyclic compounds, including anthraquinone derivatives, found them to be generally specific and potent inhibitors of MAO-A. nih.gov While this compound was not specifically tested, related compounds showed significant activity. For example, Quinizarin (B34044) and Emodin (B1671224) were identified as potent MAO-A inhibitors. nih.gov This indicates that the tricyclic anthraquinone system is a promising scaffold for the development of MAO inhibitors.

| Enzyme Target | Compound Class | Mechanism of Inhibition | Observed IC₅₀ Values | Reference |

|---|---|---|---|---|

| Telomerase | 2,7-diamidoanthraquinones | Stabilization of G-quadruplex DNA structure | Potent inhibition reported | nih.gov |

| Pyruvate Kinase (PKL) | Anthraquinone derivatives | ADP-competitive inhibition | ~200 nM range for optimized derivatives | nih.gov |

| Monoamine Oxidase A (MAO-A) | Quinizarin (related anthraquinone) | Competitive and reversible | 0.065 µM | nih.gov |

| Monoamine Oxidase A (MAO-A) | Emodin (related anthraquinone) | Not specified | 3.24 µM (for MAO-B) | nih.gov |

Binding to Transport Proteins (e.g., Human Serum Albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and functions as a primary transporter for a wide variety of endogenous and exogenous substances, including many drugs. nih.gov The binding of a compound to HSA can significantly influence its pharmacokinetics and biodistribution. The interaction of anthraquinone derivatives with HSA has been a subject of study, particularly for anthracycline drugs which are often delivered via HSA-based nanoparticles. nih.gov

The binding to HSA is often mediated by specific sites, such as Sudlow sites I and II, which accommodate different types of ligands. nih.gov The structural features of a ligand, such as the presence of hydroxyl groups, can modulate its binding affinity. While direct binding studies for this compound are not extensively documented in the provided sources, research on related compounds provides insight. For instance, molecular docking studies of other complexes show binding primarily to Sudlow's site I, involving interactions with residues like Lys199 and Arg218. rsc.org The presence of two hydroxyl groups on the this compound molecule likely facilitates hydrogen bonding and other polar interactions within the binding pockets of HSA, suggesting a potential for significant binding. The ability of related anthracyclines to be formulated into HSA nanoparticles further supports the capacity of this chemical family to interact with albumin. nih.gov

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

Quinones, including anthraquinones, are well-known for their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This process involves the enzymatic or chemical reduction of the quinone (Q) to a semiquinone radical (Q•−) or a hydroquinone (QH₂). In the presence of molecular oxygen (O₂), these reduced species can be re-oxidized back to the parent quinone, transferring an electron to oxygen to form the superoxide (B77818) anion radical (O₂•−). nih.govresearchgate.net

This cycle can repeat, leading to the continuous production of superoxide. Superoxide can then be converted, either spontaneously or enzymatically, to other ROS, such as hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, H₂O₂ can be further reduced via the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). nih.gov

Studies on similar structures, like 9,10-phenanthrenequinone, demonstrate that they are efficient electron acceptors that induce redox cycling, resulting in the production of H₂O₂ and subsequent oxidative stress. researchgate.net The electrochemical properties of dihydroxyanthraquinones have been studied in the context of flow batteries, where their reduction and oxidation are central to function. chemrxiv.org This inherent redox activity strongly suggests that this compound can participate in redox cycling within a biological system, contributing to an increase in intracellular ROS levels. This generation of ROS is a plausible mechanism underlying some of its biological activities, such as the induction of apoptosis.

Mechanisms of Biological Activities (Focus on Molecular/Cellular Pathways)

The molecular interactions described above translate into significant effects on cellular processes, primarily through the induction of programmed cell death (apoptosis) and the interference with fundamental processes of DNA metabolism.

Induction of Apoptosis in Cellular Models

Apoptosis is a controlled form of cell death crucial for tissue homeostasis, and its induction is a key goal of many anticancer therapies. Anthraquinone derivatives are known to induce apoptosis in various cancer cell models. nih.gov The molecular pathways triggered are often complex and can involve both intrinsic (mitochondrial) and extrinsic (death receptor) routes.

A major pathway involves the tumor suppressor protein p53. nih.gov DNA damage, such as that caused by topoisomerase II inhibition or ROS generation, can lead to the stabilization and activation of p53. Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins. nih.gov One critical target of p53 is the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Upregulation of pro-apoptotic members like Bax and downregulation of anti-apoptotic members like Bcl-2 shift the balance in favor of apoptosis. plos.org This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of effector caspases, such as caspase-3 and caspase-9, ultimately leading to the execution of the apoptotic program. plos.orgmdpi.com Studies on anthraquinone analogs have shown they can induce apoptosis by increasing p53 levels. nih.gov

| Pathway Component | Role in Apoptosis | Modulation by Anthraquinone-like Compounds | Reference |

|---|---|---|---|

| p53 | Tumor suppressor, transcriptionally activates pro-apoptotic genes | Upregulated/stabilized in response to DNA damage | nih.gov |

| Bax | Pro-apoptotic Bcl-2 family protein, promotes mitochondrial permeabilization | Upregulated | plos.org |

| Bcl-2 | Anti-apoptotic Bcl-2 family protein, inhibits mitochondrial permeabilization | Downregulated | plos.org |

| Caspase-9 | Initiator caspase, activated by cytochrome c release | Activated | mdpi.com |

| Caspase-8 | Initiator caspase, involved in the extrinsic pathway | Activated | mdpi.com |

| Caspase-3 | Effector caspase, cleaves key cellular substrates to execute apoptosis | Activated | mdpi.com |

Disruption of DNA Replication and Transcription

The integrity and proper execution of DNA replication and transcription are fundamental to cell survival and proliferation. This compound and related compounds can disrupt these processes through multiple mechanisms.

The inhibition of topoisomerase II directly impacts DNA replication. As the replication fork progresses, topoisomerases are required to resolve the topological stress that builds up ahead of it. embopress.org By poisoning topoisomerase II, anthraquinones can cause replication forks to stall and collapse, leading to lethal DNA damage. embopress.orgnih.gov Furthermore, the ability of the planar anthraquinone ring to intercalate into the DNA duplex can physically obstruct the progression of both DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. nih.gov Studies on dihydroxyanthraquinone analogues have demonstrated a direct correlation between their antiproliferative activity and their ability to inhibit DNA synthesis. nih.gov This inhibitory effect was found to be dependent on the drug-to-DNA molar ratio, supporting a mechanism involving direct interaction with the DNA template. nih.gov The presence of hydroxyl groups on the anthraquinone ring was shown to be crucial, potentiating both cellular uptake and the drug-target interaction that leads to the inhibition of DNA synthesis. nih.gov

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capability of this compound is a cornerstone of its biological profile, providing protection to cells against oxidative stress. This activity is fundamentally linked to its molecular structure, which facilitates participation in redox reactions.

The core mechanism involves the scavenging of free radicals, a process critical in mitigating cellular damage. The hydroxyl (-OH) and ketone (=O) groups of the anthraquinone core are pivotal to its electron transfer capabilities. nih.gov The compound can neutralize highly reactive free radicals by donating a hydrogen atom or an electron, thereby interrupting damaging chain reactions like lipid peroxidation. nih.gov

The specific positioning of the hydroxyl groups on the anthraquinone skeleton significantly influences the antioxidant potential. While direct studies on the 2,7-dihydroxy isomer are specific, research on related anthraquinones demonstrates that the arrangement and number of hydroxyl groups are determinant factors in free radical scavenging efficacy. This structure-activity relationship underscores the importance of the 2,7-substitution pattern in its observed antioxidant effects. By modulating oxidative stress-related pathways, this compound helps to regulate the cellular oxidative environment, a key factor in preventing various pathologies.

Antimicrobial Action Pathways

This compound has demonstrated notable antimicrobial properties, with observed efficacy against a range of bacteria and fungi. The mechanisms behind this activity are multifaceted, targeting several key bacterial processes and structures. While research on the precise pathways of this specific compound is ongoing, studies on structurally similar anthraquinones and related quinones provide significant insights.

General mechanisms for anthraquinones include:

Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities. nih.gov

Cell Wall Disruption: Compromising the structural integrity of the bacterial cell wall. nih.gov

Interference with Nucleic Acid and Protein Synthesis: Anthraquinones are known to interfere with microbial DNA replication, thereby inhibiting proliferation. nih.govresearchgate.net They can also disrupt protein synthesis, another vital cellular process. nih.gov

Inhibition of Energy Metabolism: Blocking essential metabolic pathways necessary for bacterial survival. nih.gov

Research on the related compound 5,8-dihydroxy-1,4-naphthoquinone (B181067) reveals more specific actions, such as causing membrane damage and disrupting membrane integrity, leading to the leakage of DNA and other cellular components. mdpi.com It also disrupts the respiratory chain, a critical component of energy production. mdpi.com Given the structural similarities, it is plausible that this compound employs comparable mechanisms, such as interacting with and disrupting the function of various microbial enzymes and proteins. nih.gov

Table 1: Investigated Antimicrobial Activity of a Related Naphthoquinone

| Microorganism | Observed Effect | Potential Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory activity | Membrane damage, Respiratory chain disruption |

| Staphylococcus epidermidis | Inhibitory activity | Membrane damage, Respiratory chain disruption |

| Bacillus cereus | Inhibitory activity | Respiratory chain disruption |

| Proteus vulgaris | Inhibitory activity | Respiratory chain disruption |

| Salmonella enteritidis | Inhibitory activity | Respiratory chain disruption |

| Candida albicans | Inhibitory activity | Membrane damage, DNA leakage, Respiratory chain disruption |

Data based on studies of the related compound 5,8-dihydroxy-1,4-naphthoquinone. mdpi.com

Anti-inflammatory Molecular Pathways

Anthraquinone derivatives are recognized for their anti-inflammatory potential. nih.gov The molecular pathways for this compound are understood through the study of related compounds, which points towards the modulation of key inflammatory mediators.

A primary anti-inflammatory mechanism for anthraquinones is the inhibition of nitric oxide (NO) production. nih.govnih.gov NO is a significant signaling molecule in inflammation, and its overproduction can contribute to tissue damage. Studies on aloe-emodin, another dihydroxyanthraquinone, have shown it exerts anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov

Furthermore, anthracene-9,10-dione derivatives have been found to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in activated macrophage cell lines. nih.gov These cytokines are central to initiating and sustaining inflammatory responses. The inhibition of these molecules, along with NO, represents a significant pathway for the anti-inflammatory action of this class of compounds. Some anthraquinones also modulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, another key mediator of inflammation. nih.gov

Modulation of Gene Expression and Signaling Pathways

This compound is known to influence fundamental cellular processes by modulating gene expression and interacting with critical signaling pathways, particularly those involved in cell proliferation, survival, and apoptosis (programmed cell death).

Research has shown that the compound can induce apoptosis and disrupt the cell cycle in cancer cells. nih.gov This is achieved by altering the expression of genes that regulate these processes. For instance, studies on other anthracene-9,10-dione derivatives have revealed specific molecular targets. One such study demonstrated the ability of a derivative to decrease the expression of the Human Papillomavirus (HPV) E6 oncoprotein in cervical cancer cells. nih.gov The E6 protein promotes the degradation of the tumor suppressor protein p53. By reducing E6 expression, the compound led to an increase in p53 levels. nih.gov The p53 protein, in turn, can halt the cell cycle and initiate apoptosis. This same study also noted a decrease in the expression of Bcl-2, an anti-apoptotic protein, further promoting cell death. nih.gov The culmination of these changes in gene expression resulted in the arrest of the cell cycle in the G2/M phase. nih.gov

The interaction with signaling pathways is crucial to these effects. The intrinsic pathway of apoptosis, for example, is initiated by intracellular stress and involves a cascade of protein interactions centered around the mitochondria. mdpi.comresearchgate.net By influencing the expression of proteins like p53 and Bcl-2 family members, this compound can trigger this cascade, leading to the activation of caspases, the executive enzymes of apoptosis. nih.govresearchgate.net

Table 2: Gene Expression Modulation by Anthracene-9,10-dione Derivatives in Cancer Cells

| Gene/Protein | Change in Expression | Consequence |

|---|---|---|

| HPV E6 | Decreased | Stabilization of p53 |

| p53 | Increased | Cell cycle arrest, Apoptosis induction |

| Bcl-2 | Decreased | Promotion of apoptosis |

Data based on studies of related anthracene-9,10-dione derivatives. nih.gov

Applications of 2,7 Dihydroxyanthracene 9,10 Dione in Research and Analytical Sciences

Fluorescent Probes for Biological Research

The unique photophysical properties of the anthraquinone (B42736) scaffold, particularly its fluorescence, have positioned 2,7-Dihydroxyanthracene-9,10-dione and its derivatives as valuable tools in biological research. These compounds serve as fluorescent probes, enabling the visualization and analysis of various cellular components and processes. Their utility stems from their ability to bind to specific biomolecules, leading to changes in their fluorescence characteristics that can be detected and quantified.

Nucleic Acid Staining and Imaging (Live and Fixed Cells)

Substituted anthraquinone dyes have been developed for their utility as cellular stains, with a particular emphasis on nucleic acid detection in both live and fixed cells. researchgate.netgoogle.com These dyes are advantageous because they can be excited by visible light, avoiding the need for UV excitation sources which are not always available on confocal microscopes and can cause photodamage to cells. google.com Furthermore, their emission spectra are often well-separated from commonly used fluorescent proteins like GFP, facilitating multicolor imaging experiments. researchgate.net

Certain anthraquinone derivatives are cell-permeant, allowing them to stain the nuclei of living cells, while others are cell-impermeant and selectively stain the nuclei of dead cells with compromised membranes. google.com This differential staining capability is useful for assessing cell viability. The binding of these dyes to nucleic acids is enhanced by the presence of positively charged moieties, which interact electrostatically with the phosphate (B84403) backbone of DNA and RNA. google.com This interaction often results in a significant enhancement of the dye's fluorescence, providing a strong and easily detectable signal. thermofisher.com The stoichiometric labeling of cell nuclei by these dyes makes them suitable for applications such as cell counting, where the fluorescence intensity is proportional to the number of cells. google.com

Interactive Table: Characteristics of Anthraquinone-Based Nucleic Acid Stains

| Property | Description | Source |

|---|---|---|

| Excitation | Visible light, avoiding UV | google.com |

| Emission | Spectrally distinct from common fluorophores (e.g., GFP) | researchgate.net |

| Permeability | Both cell-permeant (live cells) and impermeant (dead cells) versions exist | google.com |

| Binding Mechanism | Electrostatic interaction with nucleic acid phosphate backbone | google.com |

Cell Cycle Analysis via DNA Content Probing

Dihydroxyanthraquinone derivatives have been shown to impact cell cycle progression, making them useful probes for its analysis. nih.gov Flow cytometry is a common technique used to monitor these effects. For instance, continuous exposure of various mammalian cell lines to 1,4-dihydroxy-5,8-bis( (2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione has been observed to cause an accumulation of cells in the G2 phase of the cell cycle. nih.gov The concentration of the drug and the duration of exposure influence the extent of this G2 block. nih.gov

In some cell lines, at optimal concentrations, these compounds not only block cells in G2 but can also lead to an increase in the proportion of cells with a DNA content greater than 4C, indicating an interference with normal cell division processes. nih.gov The ability of these compounds to inhibit the proliferation of both cancerous and normal cells, albeit at different concentrations, highlights their potential as tools to study the regulatory mechanisms of the cell cycle. nih.gov

Compatibility with Multiplexed Staining Techniques

A key advantage of anthraquinone-based fluorescent probes is their compatibility with multiplexed staining techniques. researchgate.net Their distinct spectral properties, with excitation and emission maxima often in the longer wavelength regions, allow them to be used in conjunction with other common fluorescent labels without significant spectral overlap. researchgate.netnih.gov For example, they are spectrally compatible with green fluorescent protein (GFP) and other fluorescent tags like Alexa Fluor 488. researchgate.net This enables researchers to simultaneously visualize nucleic acids and other cellular components or proteins tagged with different fluorophores. The ability to perform multicolor analysis is crucial for studying complex cellular processes and interactions. sigmaaldrich.com

Development of Near-Infrared Fluorescent Probes

There is a growing interest in developing near-infrared (NIR) fluorescent probes for biological imaging due to the reduced autofluorescence, deeper tissue penetration, and minimal photodamage associated with NIR light. researchgate.netrsc.org The anthraquinone scaffold has been utilized in the creation of such probes. For instance, donor-acceptor-donor type NIR fluorophores based on the strong electron-acceptor 2,2′-(anthracene-9,10-diylidene)dimalononitrile have been developed for bioimaging. rsc.org These probes exhibit good photostability and can be used for in vivo imaging, such as visualizing mouse ear vasculature with high resolution. rsc.org Furthermore, some NIR probes based on different chromophores have been designed to be ratiometric, allowing for the quantitative measurement of intracellular parameters like pH. mdpi.com The development of NIR probes with low cytotoxicity is crucial for their application in live-cell imaging. rsc.org

Chemosensors and Biosensors Development

The inherent electrochemical and photophysical properties of anthraquinones make them excellent candidates for the development of chemosensors and biosensors. researchgate.netscispace.com These sensors are designed to detect specific analytes, such as metal ions or anions, through changes in their optical or electrochemical signals. researchgate.netscispace.com

Design Principles for Anthraquinone-Based Sensors

The design of anthraquinone-based chemosensors often relies on the principles of intramolecular charge transfer (ICT). pcbiochemres.com In this design, the anthraquinone core acts as an electron acceptor, and an electron-donating group is attached to it to create a donor-acceptor (D-A) system. pcbiochemres.com The interaction of the sensor with an analyte can modulate the efficiency of this charge transfer, leading to a detectable change in the absorption or fluorescence spectrum. pcbiochemres.com

Several key principles guide the design of these sensors:

Receptor Unit: A specific binding site or receptor is incorporated into the sensor molecule. This receptor is designed to selectively interact with the target analyte. For anion sensing, this can be a group capable of hydrogen bonding, such as the N-H group of an imidazole (B134444) ring. pcbiochemres.com

Signaling Unit: The anthraquinone chromophore serves as the signaling unit. The binding event at the receptor site induces an electronic perturbation that alters the photophysical properties of the anthraquinone. researchgate.net